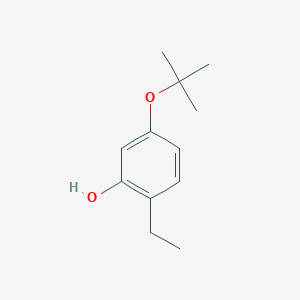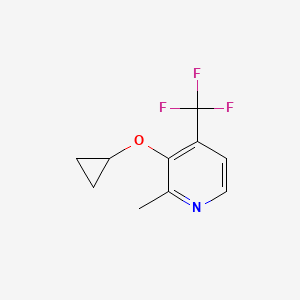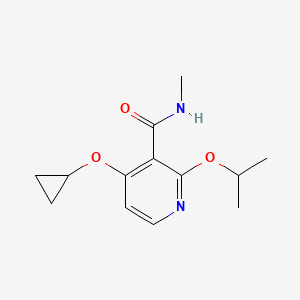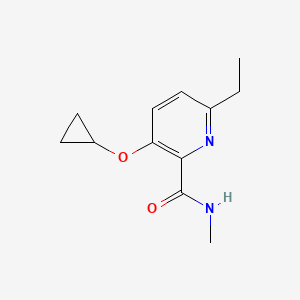
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-6-ethyl-N-methylpicolinamide typically involves the use of specific reagents and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Applications De Recherche Scientifique
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been evaluated for its potential antitumor activities. Studies have shown that derivatives of N-methylpicolinamide exhibit potent and broad-spectrum anti-proliferative activities against various human cancer cell lines . These derivatives have also been investigated for their kinase inhibitory activities, making them potential candidates for cancer therapy .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-6-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as N-methylpicolinamide-4-thiol derivatives. These compounds also exhibit antitumor activities and kinase inhibitory properties . this compound is unique due to its specific chemical structure, which may confer different biological activities and selectivity profiles compared to other derivatives .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-6-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-4-7-10(16-9-5-6-9)11(14-8)12(15)13-2/h4,7,9H,3,5-6H2,1-2H3,(H,13,15) |
Clé InChI |
AAUZBMFJOBRIHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




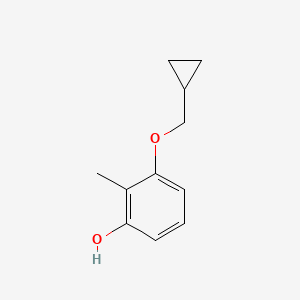

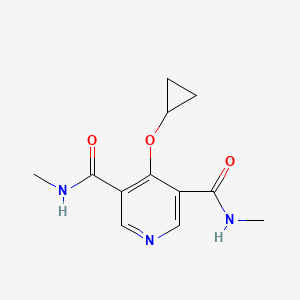
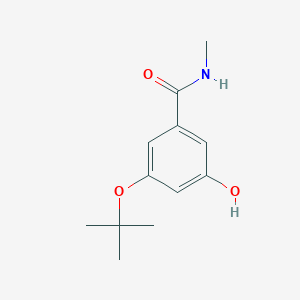

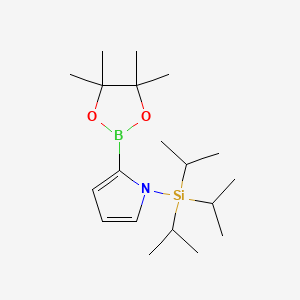
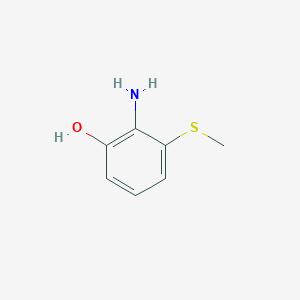
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
